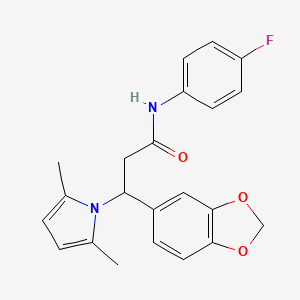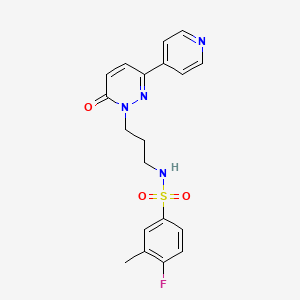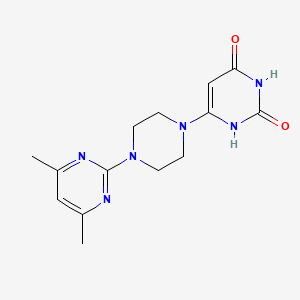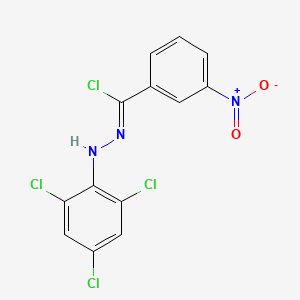
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide is a synthetic organic compound, featuring a combination of chloro, difluorophenyl, and tetrazole groups. It showcases unique chemical properties due to its structural elements, making it a significant candidate for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide, several steps and reaction conditions must be meticulously followed:
Tetrazole Formation: : The preparation typically starts with the formation of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and an acid catalyst.
Intermediate Formation: : The next step involves converting the 3,4-difluorophenyl tetrazole derivative into a corresponding halide via chlorination using thionyl chloride or phosphorus pentachloride.
Amidation Reaction: : The final step involves reacting the chlorinated intermediate with 2,2-dimethylpropanamide in the presence of a base like triethylamine, promoting nucleophilic substitution to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large-scale reactors, ensuring precise control over temperature, pressure, and reactant concentrations. Continuous flow methods and high-throughput screening techniques optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives, often facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions typically result in the removal of chloro or difluoro groups, producing simpler derivatives, usually performed under hydrogenation conditions with palladium catalysts.
Substitution: : The compound is also prone to nucleophilic substitution reactions, especially at the chloro group, where nucleophiles like amines or thiols can replace the chloro group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon, sodium borohydride.
Substituting Agents: : Amines, thiols, alkoxides.
Major Products Formed
Aplicaciones Científicas De Investigación
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide finds diverse applications:
Chemistry: : Used as a reagent in organic synthesis for constructing complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor, affecting specific biological pathways.
Medicine: : Investigated as a potential pharmaceutical compound, particularly for its anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of agrochemicals and specialty polymers.
Mecanismo De Acción
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its tetrazole moiety is crucial for binding, mimicking natural substrates or inhibitors. The pathways involved often include signal transduction and metabolic processes, crucial for the compound's biological effects.
Comparación Con Compuestos Similares
Compared to other tetrazole-containing compounds, 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide stands out due to its unique combination of chloro and difluoro groups. These confer distinct chemical reactivity and biological activity, setting it apart from analogs like:
3-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
The presence of both chloro and difluoro groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2N5O/c1-13(2,7-14)12(22)17-6-11-18-19-20-21(11)8-3-4-9(15)10(16)5-8/h3-5H,6-7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGLEKWPHLTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2528953.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)
![3-Chloro-6-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2528956.png)
![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
![3-(2-fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2528960.png)
![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![2-(4-ethoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2528963.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)
![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)
